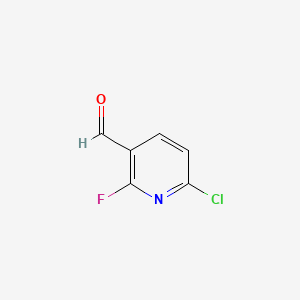

6-Chloro-2-fluoronicotinaldehyde

Descripción general

Descripción

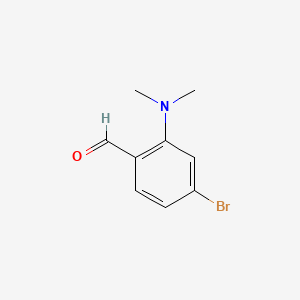

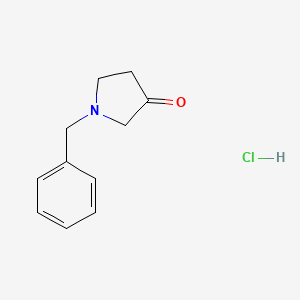

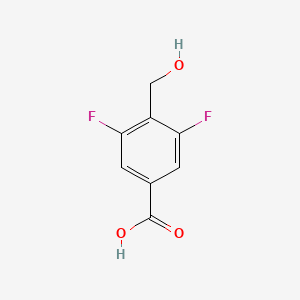

6-Chloro-2-fluoronicotinaldehyde is a chemical compound with the molecular formula C6H3ClFNO. It is a derivative of nicotinaldehyde, characterized by the presence of chlorine and fluorine atoms on the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.

Mecanismo De Acción

Target of Action

The primary targets of 6-Chloro-2-fluoronicotinaldehyde are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .

Mode of Action

Like other nicotinaldehydes, it may interact with its targets through the aldehyde group, which can form covalent bonds with amino acid residues in proteins .

Pharmacokinetics

Some predicted properties include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is predicted to be 1.39 (iLOGP), 1.71 (XLOGP3), 2.11 (WLOGP), 0.83 (MLOGP), and 2.57 (SILICOS-IT), with a consensus Log Po/w of 1.72 .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the compound’s potential interactions with proteins via its aldehyde group, it may modulate protein function and subsequently affect cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored under an inert gas (nitrogen or argon) at 2-8°C . Furthermore, the compound’s solubility, which can impact its bioavailability and efficacy, is influenced by the pH of the environment .

Análisis Bioquímico

Cellular Effects

6-Chloro-2-fluoronicotinaldehyde has been observed to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, this compound can impact cellular metabolism by altering the flux of metabolic pathways, thereby affecting the overall metabolic state of the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with specific biomolecules. This compound can bind to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For example, this compound can inhibit the activity of aldehyde dehydrogenases by binding to their active sites, preventing the oxidation of aldehydes. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under inert atmospheric conditions at temperatures between 2-8°C. It can undergo degradation over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, although its stability and activity may diminish over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to aldehyde metabolism. This compound interacts with enzymes such as aldehyde dehydrogenases, which catalyze the oxidation of aldehydes to carboxylic acids. Additionally, this compound can influence the levels of metabolites within these pathways, thereby affecting the overall metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. The transport and distribution of this compound are essential for its biological activity and effectiveness in biochemical reactions .

Métodos De Preparación

6-Chloro-2-fluoronicotinaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 6-chloro-2-fluoropyridine-3-carboxaldehyde with hydrazine hydrate in tetrahydrofuran (THF) at 60°C for 5 hours. The reaction mixture is then concentrated and quenched with ice water . Industrial production methods may vary, but they typically involve similar reaction conditions and reagents.

Análisis De Reacciones Químicas

6-Chloro-2-fluoronicotinaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include hydrazine hydrate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

6-Chloro-2-fluoronicotinaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Medicine: Research on this compound may contribute to the development of new pharmaceuticals.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Comparación Con Compuestos Similares

6-Chloro-2-fluoronicotinaldehyde can be compared with other similar compounds, such as:

- 6-Chloro-2-fluoropyridine-3-carboxaldehyde

- 6-Chloro-2-fluoronicotinic acid

- 6-Fluoronicotinaldehyde These compounds share structural similarities but differ in their functional groups and specific chemical properties. The presence of chlorine and fluorine atoms in this compound makes it unique and influences its reactivity and applications .

Propiedades

IUPAC Name |

6-chloro-2-fluoropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO/c7-5-2-1-4(3-10)6(8)9-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOIFMKYYVLAEGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C=O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679603 | |

| Record name | 6-Chloro-2-fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093880-37-5 | |

| Record name | 6-Chloro-2-fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2,4'-Bipyrimidin]-2'-amine](/img/structure/B581188.png)

![[4-(4-Aminophenoxy)phenyl]boronic acid](/img/structure/B581205.png)